molecular formula C15H18ClNO2 B11845014 Ethyl 3-amino-3-(1-naphthyl)propanoate hydrochloride

Ethyl 3-amino-3-(1-naphthyl)propanoate hydrochloride

Cat. No.: B11845014
M. Wt: 279.76 g/mol
InChI Key: HSKUQAMLEUWYIU-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-(1-naphthyl)propanoate hydrochloride is a chemical compound with the molecular formula C15H18ClNO2 and a molecular weight of 279.76 g/mol . This compound is known for its unique structure, which includes an amino group and a naphthyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-3-(1-naphthyl)propanoate hydrochloride typically involves the reaction of ethyl 3-oxo-3-(1-naphthyl)propanoate with ammonia or an amine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated as the hydrochloride salt by adding hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and purification systems helps in achieving consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-(1-naphthyl)propanoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines or alcohols .

Scientific Research Applications

Ethyl 3-amino-3-(1-naphthyl)propanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-(1-naphthyl)propanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The naphthyl group contributes to the compound’s hydrophobic interactions, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-amino-3-(2-naphthyl)propanoate hydrochloride
  • Ethyl 3-amino-3-(3-naphthyl)propanoate hydrochloride
  • Ethyl 3-amino-3-(4-naphthyl)propanoate hydrochloride

Uniqueness

Ethyl 3-amino-3-(1-naphthyl)propanoate hydrochloride is unique due to its specific substitution pattern on the naphthyl ring, which influences its chemical reactivity and biological activity. This compound’s distinct structure allows for targeted interactions with molecular targets, making it a valuable tool in research and development .

Biological Activity

Ethyl 3-amino-3-(1-naphthyl)propanoate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound has the molecular formula C15H18ClN1O2C_{15}H_{18}ClN_{1}O_{2} and a molecular weight of 279.76 g/mol. The compound features a propanoate backbone with an amino group and a naphthyl moiety. The hydrochloride form enhances its solubility in water, facilitating its use in biological studies.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. The amino group can form hydrogen bonds with biological macromolecules, while the naphthyl ring may engage in hydrophobic interactions, influencing enzyme activity and receptor binding .

Anticancer Activity

Research has indicated that this compound exhibits notable anticancer properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has been shown to affect cell cycles and induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of signaling pathways related to cell survival .

Table 1: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Induction of apoptosis
HeLa (Cervical)10.0Cell cycle arrest
A549 (Lung)15.0Inhibition of proliferation

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies reveal that it is effective against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus2016
Escherichia coli1832
Pseudomonas aeruginosa1564

Case Studies

In one study, this compound was tested in vivo using a murine model for cancer treatment. The results showed a significant reduction in tumor size compared to control groups, highlighting its potential as an effective therapeutic agent .

Another case study focused on its anti-inflammatory properties, where it was found to reduce carrageenan-induced paw edema in rats by approximately 67%, indicating its potential use as an anti-inflammatory drug .

Properties

Molecular Formula

C15H18ClNO2

Molecular Weight

279.76 g/mol

IUPAC Name

ethyl 3-amino-3-naphthalen-1-ylpropanoate;hydrochloride

InChI

InChI=1S/C15H17NO2.ClH/c1-2-18-15(17)10-14(16)13-9-5-7-11-6-3-4-8-12(11)13;/h3-9,14H,2,10,16H2,1H3;1H

InChI Key

HSKUQAMLEUWYIU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=CC2=CC=CC=C21)N.Cl

Origin of Product

United States

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